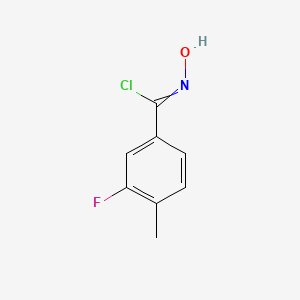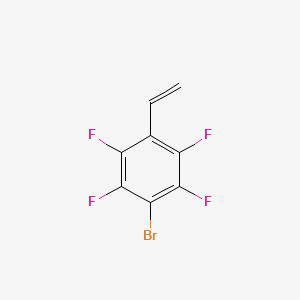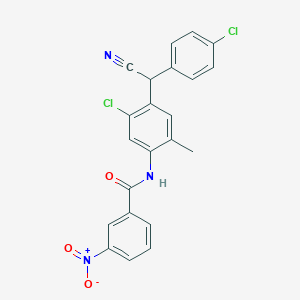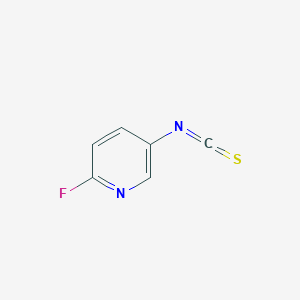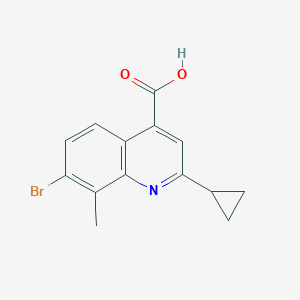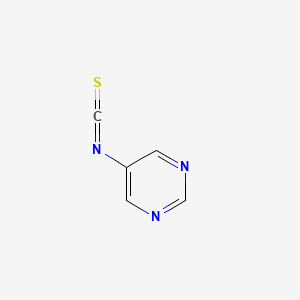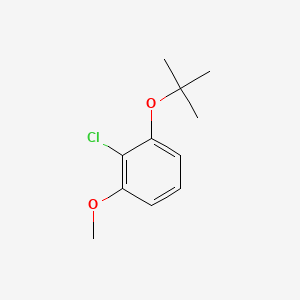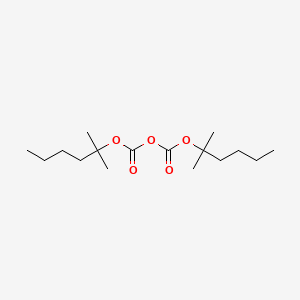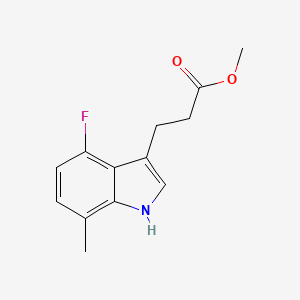
Methyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31977967 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977967 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Liquid Phase Ion Exchange: This method involves exchanging ions in a liquid medium, which is effective for incorporating specific ions into the compound.
Isovolumetric Impregnation: This technique involves impregnating the compound with specific ions or molecules under controlled volume conditions.
Solid-State Ion Exchange: This method involves exchanging ions in a solid-state medium, which can be advantageous for certain types of reactions.
Hydrothermal Synthesis: This method involves synthesizing the compound under high-temperature and high-pressure conditions, often in an aqueous solution.
Industrial Production Methods
Industrial production of MFCD31977967 typically involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The choice of method depends on the desired properties of the final product and the specific industrial application.
Análisis De Reacciones Químicas
Types of Reactions
MFCD31977967 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD31977967 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial products, including coatings, catalysts, and specialty chemicals
Mecanismo De Acción
The mechanism of action of MFCD31977967 involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
MFCD31977967 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity. For example, compounds with similar functional groups or those that undergo similar types of reactions can be considered. The unique properties of MFCD31977967, such as its specific reactivity or binding affinity, can be contrasted with these similar compounds to emphasize its distinct characteristics .
Conclusion
MFCD31977967 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C13H14FNO2 |
|---|---|
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
methyl 3-(4-fluoro-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14FNO2/c1-8-3-5-10(14)12-9(7-15-13(8)12)4-6-11(16)17-2/h3,5,7,15H,4,6H2,1-2H3 |
Clave InChI |
WIKWUHZQHBGHDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=CN2)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

